molecular formula C16H23BrN2O4S B1408882 Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate CAS No. 1288209-78-8

Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate

Cat. No.: B1408882
CAS No.: 1288209-78-8
M. Wt: 419.3 g/mol
InChI Key: GKVIPQTVJOFWSC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a brominated methylphenylsulfonyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the piperazine core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with 5-bromo-2-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution reactions: Products include azido, cyano, or thiol derivatives.

    Oxidation: Products include sulfone or sulfoxide derivatives.

    Reduction: Products include reduced sulfonyl derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methylphenylsulfonyl group is known to interact with active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring can interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromo-4-formylpiperidine-1-carboxylate)
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate is unique due to the presence of the brominated methylphenylsulfonyl group, which imparts specific reactivity and biological activity

Biological Activity

Tert-butyl 4-(5-bromo-2-methylphenylsulfonyl)piperazine-1-carboxylate (CAS No. 1288209-78-8) is a complex organic compound featuring a piperazine ring with various substituents, including a brominated methylphenylsulfonyl group and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding.

Chemical Structure

The molecular formula of this compound is C16H23BrN2O4SC_{16}H_{23}BrN_{2}O_{4}S, with a molecular weight of approximately 419.33 g/mol. The structural representation can be denoted as follows:

SMILES CC C C N1CCN C O OC C C C CC1S O O c1c C cc Br cc1\text{SMILES CC C C N1CCN C O OC C C C CC1S O O c1c C cc Br cc1}

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The brominated methylphenylsulfonyl group is known to inhibit certain enzyme activities by binding to their active sites, while the piperazine moiety can influence receptor interactions, potentially affecting various signal transduction pathways .

Pharmacological Applications

Research indicates that this compound may be effective in the following areas:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits potential antitumor effects, possibly through the inhibition of key signaling pathways involved in cancer progression .
  • Anti-inflammatory Properties : The sulfonamide group may contribute to its anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which is crucial for developing drugs targeting metabolic pathways in diseases such as cancer and diabetes.

Case Studies and Experimental Results

  • Anticancer Activity : A study evaluating the cytotoxic effects of related compounds demonstrated that brominated derivatives exhibited significant inhibitory activity against cancer cell lines, particularly in breast cancer models (MCF-7 and MDA-MB-231). The presence of the bromine atom was linked to enhanced potency .
  • Enzyme Interaction Studies : In vitro assays showed that this compound effectively inhibited specific proteases, suggesting its utility in therapeutic applications aimed at modulating proteolytic activities associated with various diseases.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the sulfonamide and piperazine moieties can significantly affect biological activity. For instance, variations in the bromine substitution pattern have been correlated with changes in enzyme inhibition efficacy .

Data Summary

PropertyValue
Molecular FormulaC16H23BrN2O4SC_{16}H_{23}BrN_{2}O_{4}S
Molecular Weight419.33 g/mol
CAS Number1288209-78-8
Purity95%
Biological ActivitiesAntitumor, Anti-inflammatory
Mechanism of ActionEnzyme inhibition, Receptor modulation

Properties

IUPAC Name

tert-butyl 4-(5-bromo-2-methylphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-12-5-6-13(17)11-14(12)24(21,22)19-9-7-18(8-10-19)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVIPQTVJOFWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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